molecular formula C14H9F3N4O2 B2767876 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate CAS No. 478039-81-5

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate

Numéro de catalogue: B2767876
Numéro CAS: 478039-81-5
Poids moléculaire: 322.247
Clé InChI: XFWFNMVTRBLEBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C14H9F3N4O2 and its molecular weight is 322.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, focusing on its inhibitory activities against various biological targets and its cytotoxic effects in cancer cell lines.

  • Molecular Formula : C13H10F3N4O2
  • Molecular Weight : 304.24 g/mol
  • CAS Number : 478046-24-1

The structure of the compound features a triazole ring fused with a pyridazine moiety, which is known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors followed by functionalization to introduce the trifluoromethyl group. The synthetic route often includes:

  • Formation of the triazole ring.
  • Introduction of the pyridazine structure.
  • Esterification with trifluoromethyl benzenecarboxylic acid.

Inhibitory Activity Against c-Met Kinase

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant inhibitory activity against c-Met kinase, a target implicated in various cancers. For instance, one study reported that certain derivatives showed IC50 values as low as 0.09 μM against c-Met kinase, indicating potent inhibition comparable to established inhibitors like Foretinib .

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl derivatives have been evaluated in several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

CompoundCell LineIC50 (μM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

These results indicate that the compound exhibits significant cytotoxicity, particularly towards lung and breast cancer cell lines .

The mechanism underlying the cytotoxic effects is believed to involve apoptosis induction and cell cycle arrest. Compound 12e , for instance, has been shown to induce late apoptosis in A549 cells and cause G0/G1 phase arrest . This suggests that the compound may interfere with cellular proliferation pathways critical for cancer cell survival.

Case Studies

In a comparative study involving multiple triazolo-pyridazine derivatives:

  • Compound A demonstrated an IC50 of 0.25 μM against c-Met kinase.
  • Compound B , structurally similar to our compound of interest, showed moderate activity with an IC50 of 5 μM against MCF-7 cells.

These findings highlight the potential for structural modifications to enhance biological activity .

Applications De Recherche Scientifique

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate has garnered attention due to its significant biological activities:

Inhibitory Activity Against c-Met Kinase

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against c-Met kinase, a target implicated in various cancers. For instance, certain derivatives have shown IC50 values as low as 0.09 μM against c-Met kinase, indicating strong inhibition comparable to established inhibitors such as Foretinib .

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values observed:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate significant cytotoxicity towards lung and breast cancer cell lines . The mechanisms underlying these effects are believed to involve apoptosis induction and cell cycle arrest.

Material Science Applications

In addition to its biological applications, the compound's unique structure makes it suitable for various material science applications. Its properties may allow for integration into advanced materials for electronic or photonic devices due to its potential interactions at the molecular level.

Case Studies

A comparative study involving multiple triazolo-pyridazine derivatives highlighted that structural modifications can significantly enhance biological activity:

  • Compound A exhibited an IC50 of 0.25 μM against c-Met kinase.
  • Compound B , structurally similar to this compound, showed moderate activity with an IC50 of 5 μM against MCF-7 cells.

These findings underscore the importance of structural variations in optimizing therapeutic efficacy .

Propriétés

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O2/c1-8-5-11(12-19-18-7-21(12)20-8)23-13(22)9-3-2-4-10(6-9)14(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWFNMVTRBLEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.